molecular formula C11H10BrNO2 B8113518 methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Cat. No.: B8113518
M. Wt: 268.11 g/mol
InChI Key: VPGHQTXRLNUGTM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is a brominated, N-methylated indole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and its presence in compounds targeting a wide array of diseases, including cancer, neurological disorders, and infections . The specific bromo and ester functional groups on this molecule make it a versatile building block for further structural elaboration, particularly through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures . Researchers can utilize this compound in the synthesis of potential serotonin receptor modulators and other neuroactive agents . Furthermore, its structure supports the development of novel conjugates with potential antitumor, antiviral, or anti-inflammatory properties, as indole-based molecules are known to target key oncogenic pathways and can induce cell cycle arrest and apoptosis in cancer cell lines . The methyl ester group offers a handle for hydrolysis to the corresponding acid or for further transformations, providing a pathway to a diverse library of indole derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

methyl 3-bromo-1-methylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGHQTXRLNUGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method is the reaction of 5-bromoindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Bromine Position :

    • The target compound has bromine at position 3, whereas compounds like 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) () and 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) () feature bromine at position 5. Bromine at position 3 may enhance electron-withdrawing effects on the indole ring, influencing reactivity in electrophilic substitutions or metal-catalyzed couplings .
  • Smaller N1 substituents may improve membrane permeability but reduce target binding specificity in biological contexts .
  • Ester vs. Heterocyclic Substituents: The methyl ester at position 5 distinguishes the target compound from derivatives with imidazole (e.g., compound 9) or triazole (e.g., compound 9c) moieties at position 3.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Features (¹H NMR) Reference
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate Br (3), COOCH₃ (5), CH₃ (N1) Inferred: 150–160 δ ~3.9 (COOCH₃), δ ~3.7 (N-CH₃), aromatic shifts influenced by Br
Compound 9 () Br (5), imidazole-4-iodobenzyl (3) >200 Aromatic H shifts at δ 7.2–8.5; imidazole protons at δ 7.8–8.2
Compound 9c () Br (5), triazole-3,5-dimethoxyphenyl (3) Not reported δ 3.72 (OCH₃), δ 4.51 (CH₂ triazole linker)
Compound 34 () Br (5), imidazole-2,5-dimethoxyphenethyl (3) 141–142 δ 3.8–4.0 (OCH₃), δ 2.8–3.1 (CH₂ phenethyl)

*Note: Melting point for the target compound is inferred based on structural analogs with ester groups (e.g., compound 34).

Biological Activity

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 1-position of the indole ring, along with a carboxylate functional group. The following sections provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C10H10BrN2O2
  • Molecular Weight : Approximately 253.11 g/mol
  • CAS Number : 773873-77-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against:

  • Staphylococcus aureus : Inhibition of growth was observed, indicating potential as an antibacterial agent.
  • Escherichia coli : Demonstrated activity against this common pathogen.

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly in relation to its effects on cancer cell lines:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)15.0Inhibition of cell proliferation

In vitro assays revealed that this compound induces apoptosis in cancer cells, likely through mitochondrial pathways and reactive oxygen species (ROS) generation . Furthermore, preliminary in vivo studies suggest that it may inhibit tumor growth in mouse models, although further research is needed to confirm these findings.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and bacterial metabolism.
  • DNA Intercalation : Studies suggest that it may bind to DNA, potentially disrupting replication processes in cancer cells .
  • Receptor Binding : It interacts with cellular receptors that modulate cell signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have reported on the biological implications of this compound:

  • A study highlighted its role as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against resistant strains .
  • Another investigation focused on its anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Methylation at the N1 position using methyl iodide under basic conditions (e.g., NaH/DMF) .
  • Bromination at the C3 position via electrophilic substitution, employing reagents like N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under inert atmosphere .
  • Esterification at the C5 position using methyl chloroformate or acid-catalyzed transesterification .
  • Critical Factors : Temperature control (0–5°C for bromination), inert gas purging to minimize oxidation, and purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Q. How is this compound characterized, and which analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl at N1, bromine at C3) by analyzing chemical shifts (e.g., δ ~3.8 ppm for N-CH₃) and coupling constants .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₁H₁₀BrNO₂: 281.00 g/mol) and isotopic patterns for bromine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time correlates with hydrophobicity .

Q. What is the reactivity profile of the bromine substituent in this compound under cross-coupling conditions?

  • Methodological Answer : The C3-bromine participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives. Steric hindrance from the methyl group at N1 may reduce reaction rates, requiring elevated temperatures (80–100°C) .
  • Contradictions : Bromine at C3 (vs. C5 in analogs) alters electronic effects, potentially lowering reactivity compared to 5-bromoindoles .

Advanced Research Questions

Q. How does the substitution pattern (C3-Br, N1-CH₃, C5-COOCH₃) influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • C3-Bromine : Enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors) .
  • N1-Methyl : Increases lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing solubility .
  • C5-Ester : Serves as a prodrug motif; hydrolysis to carboxylic acid (e.g., in vivo) enhances target affinity .
  • Comparative Data : Analogous 3-bromoindoles show 10–100x higher potency in kinase inhibition assays vs. 5-bromo derivatives .

Q. What computational strategies are used to predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). The bromine’s van der Waals radius complements hydrophobic pockets .
  • MD Simulations : GROMACS assesses binding stability; the methyl group at N1 may reduce conformational flexibility, increasing residence time .
  • Limitations : False positives arise if tautomerism (e.g., indole NH vs. methylated N1) is not accounted for .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using tools like ChemBL or PubChem BioAssay. For example, 3-bromoindoles often show cytotoxicity (IC₅₀ < 10 µM) in cancer cells, while 5-bromo analogs are less active .
  • Experimental Validation : Conduct parallel assays (e.g., MTT, caspase-3 activation) under standardized conditions (e.g., 48 hr exposure, 10% FBS) to control for variability .

Methodological and Technical Considerations

Q. Which stability issues arise during storage, and how can they be mitigated?

  • Methodological Answer :

  • Light Sensitivity : Bromine may undergo photolytic cleavage; store in amber vials at –20°C .
  • Hydrolysis : Ester groups degrade in humid conditions; use desiccants (e.g., silica gel) and anhydrous solvents for long-term storage .

Q. What strategies optimize regioselectivity during functionalization of the indole core?

  • Methodological Answer :

  • Directing Groups : Use Pd-catalyzed C–H activation with pyridine-based ligands to target C4/C6 positions .
  • Blocking Groups : Protect C5-COOCH₃ with TMSCl during bromination to prevent electrophilic attack at C5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
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methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

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